2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde
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Overview
Description
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a hydroxyl group and an allyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with an allyl halide in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-Hydroxy-4-(prop-2-en-1-yl)benzoic acid.
Reduction: 2-Hydroxy-4-(prop-2-en-1-yl)benzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the allyl group, making it less reactive in certain substitution reactions.
4-Hydroxybenzaldehyde: Lacks the hydroxyl group at the ortho position, affecting its chemical behavior.
2-Allylbenzaldehyde: Lacks the hydroxyl group, which influences its solubility and reactivity.
Uniqueness
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde is unique due to the presence of both hydroxyl and allyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
6948-35-2 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-hydroxy-4-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-2-3-8-4-5-9(7-11)10(12)6-8/h2,4-7,12H,1,3H2 |
InChI Key |
BPTHHQRFXFVCMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
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